1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole
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Overview
Description
1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a tetrahydropyrrolo ring fused to a pyrazole ring, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazine with p-tolyl ketone in the presence of a suitable catalyst can lead to the formation of the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using bromine in acetic acid.
Properties
Molecular Formula |
C14H17N3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-ethyl-3-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole |
InChI |
InChI=1S/C14H17N3/c1-3-17-14-12(8-9-15-14)13(16-17)11-6-4-10(2)5-7-11/h4-7,15H,3,8-9H2,1-2H3 |
InChI Key |
FTXGPSJCFDZAOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CCN2)C(=N1)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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